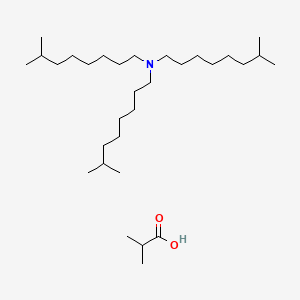

Einecs 299-102-8

Description

Properties

CAS No. |

93843-23-3 |

|---|---|

Molecular Formula |

C31H65NO2 |

Molecular Weight |

483.9 g/mol |

IUPAC Name |

7-methyl-N,N-bis(7-methyloctyl)octan-1-amine;2-methylpropanoic acid |

InChI |

InChI=1S/C27H57N.C4H8O2/c1-25(2)19-13-7-10-16-22-28(23-17-11-8-14-20-26(3)4)24-18-12-9-15-21-27(5)6;1-3(2)4(5)6/h25-27H,7-24H2,1-6H3;3H,1-2H3,(H,5,6) |

InChI Key |

BDUNOKVQNCOYSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCN(CCCCCCC(C)C)CCCCCCC(C)C.CC(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1 Methoxy 2 Propanol

Catalytic Synthesis from Propylene (B89431) Oxide and Methanol (B129727)

The addition of methanol to propylene oxide is a crucial industrial process for producing propylene glycol methyl ethers (PGME). tandfonline.com The choice of catalyst—acidic or basic—is paramount as it dictates the reaction mechanism and, therefore, the product distribution. tandfonline.comacs.org Basic catalysts are generally preferred as they favor the formation of the less toxic secondary alcohol, 1-methoxy-2-propanol (B31579), by promoting the ring-opening at the least sterically hindered carbon atom. researchgate.netasianpubs.org In contrast, acidic catalysts tend to produce a mixture of both primary and secondary alcohols. tandfonline.comresearchgate.net While homogeneous catalysts like sodium hydroxide (B78521) (NaOH) have been used, they present significant challenges regarding separation, corrosion, and waste treatment. google.comcatalysis.ru This has driven the development of solid, heterogeneous catalysts.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and environmental waste issues. rsc.orgcatalysis.ru A variety of solid materials have been investigated for the synthesis of 1-methoxy-2-propanol, with a focus on basic materials that enhance selectivity towards the desired product. These include mixed metal oxides, simple metal oxides, and advanced composite materials. rsc.orgresearchgate.net

Simple metal oxides have been extensively studied as solid base catalysts for the alcoholysis of epoxides. Among them, Magnesium Oxide (MgO), Calcium Oxide (CaO), and Aluminum Oxide (Al2O3) have received considerable attention. researchgate.netresearchgate.net Research indicates that MgO, possessing base sites of moderate strength, is particularly effective and selective for the synthesis of 1-methoxy-2-propanol. researchgate.netepa.gov In contrast, CaO, a stronger base, and Al2O3, which can exhibit acidic properties, generally show lower activity or selectivity for the desired product. researchgate.netepa.govscispace.com Other nano metal oxides, such as α-Fe2O3, have also demonstrated high activity and selectivity under specific reaction conditions. rsc.orgrsc.org

| Catalyst | Propylene Oxide (PO) Conversion (%) | Selectivity to 1-methoxy-2-propanol (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| α-Fe₂O₃ | 97.7 | 83.0 | 160 °C, 8 h | rsc.orgrsc.org |

| MgO | High Activity | High Selectivity | Not Specified | researchgate.netepa.gov |

| CaO | Low Activity | Low Selectivity | Not Specified | researchgate.netepa.gov |

| Al₂O₃ | Low Activity | Low Selectivity | Not Specified | researchgate.netepa.gov |

Heterogeneous Catalysis Studies

Solid Base Catalysts (e.g., MgO, CaO, Al2O3)

Influence of Acid-Base Properties on Selectivity

The selectivity in the reaction between propylene oxide and methanol is profoundly influenced by the acid-base characteristics of the catalyst. researchgate.netacs.org Basic catalysts facilitate a nucleophilic attack by the methoxide (B1231860) ion (formed from methanol on the basic sites) on the less sterically hindered carbon of the propylene oxide ring, leading to the preferential formation of 1-methoxy-2-propanol (anti-Markovnikov addition). researchgate.netasianpubs.org The strength of the basic sites is a critical parameter; sites of moderate strength, as found on MgO, appear optimal for high selectivity. researchgate.netepa.gov In contrast, acidic catalysts can activate the epoxide ring by protonating the oxygen atom, which allows for nucleophilic attack at both the primary and secondary carbon atoms, resulting in a mixture of 1-methoxy-2-propanol and 2-methoxy-1-propanol. tandfonline.comresearchgate.netresearchgate.net Therefore, controlling the catalyst's surface acidity and basicity is a key strategy for maximizing the yield of the desired, less toxic isomer. researchgate.net

Reaction Mechanism Elucidation on Specific Catalysts (e.g., MgO)

The reaction mechanism for the synthesis of 1-methoxy-2-propanol on a Magnesium Oxide (MgO) catalyst has been investigated in detail using techniques such as in-situ Fourier-transform infrared (FT-IR) spectroscopy. researchgate.netepa.gov These studies revealed that methanol readily dissociates on the MgO surface to form a surface-bound methoxide species and a proton. researchgate.netepa.gov Concurrently, propylene oxide adsorbs onto the MgO surface, where it is believed to form a propylene-like species through a carbanion intermediate. researchgate.netepa.gov The adsorbed methoxide then reacts with this propylene-like species in an anti-Markovnikov fashion. researchgate.net This specific pathway, facilitated by the moderate basicity of MgO, is responsible for the high selectivity towards 1-methoxy-2-propanol observed with this catalyst. researchgate.netepa.gov

Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. nih.gov Zeolitic Imidazolate Frameworks (ZIFs), particularly ZIF-8, have been shown to be effective catalysts for the synthesis of 1-methoxy-2-propanol. acs.orgnih.govx-mol.net To enhance their practical application, ZIF-8 has been composited with other materials, such as alumina (B75360) nanofibers. catalysis.ru These composites (ZIF-8/Nafen) leverage the catalytic activity of ZIF-8 and the structural properties of the alumina support. catalysis.ru Studies on ZIF-8/Nafen composites have shown that the reaction rate and selectivity towards 1-methoxy-2-propanol increase with a higher ZIF-8 content in the composite, which corresponds to an increased number of basic sites. catalysis.ru ZIF-8 itself can achieve high selectivity (up to 93.8%) and can be reused for multiple cycles without significant loss of activity. catalysis.ru

| Catalyst | Propylene Oxide (PO) Conversion (%) | Selectivity to 1-methoxy-2-propanol (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| ZIF-8 | ~55 | 93.8 | 110 °C, 2.1 wt.% catalyst | catalysis.ru |

| MAF-5 | ~75 | 92.1 | 110 °C | acs.org |

| ZIF-8/Nafen Composite | Increases with ZIF-8 content | 79.0 - 93.8 | 110 °C, 2.1 wt.% catalyst | catalysis.ru |

Zr,Al-Pillared Clays (B1170129) in Propylene Glycol Methyl Ether Synthesis

The synthesis of 1-methoxy-2-propanol from methanol and propylene oxide has been effectively catalyzed by Zr,Al-pillared clays (Zr,Al-PILCs). researchgate.net These solid acid catalysts offer a heterogeneous system with tunable properties that influence catalytic performance.

Research has demonstrated that the catalytic properties of Zr,Al-pillared clays are dependent on several factors, including their textural properties like pore diameter, their chemical composition (specifically the Si/Al molar ratio and Zr content), and the type of aluminum salt (nitrate or chloride) utilized in the preparation of the pillaring solution. researchgate.net The nature of the metal cation within the polyoxocations has been shown to affect both the reaction rate and the selectivity towards the desired 1-methoxy-2-propanol isomer. researchgate.net

A study on a series of Zr,Al-PILCs revealed that as the zirconium content increases, both the conversion of propylene oxide and the selectivity towards 1-methoxy-2-propanol decrease, a phenomenon attributed to changes in the acid-base properties of the catalyst. researchgate.net In a comparative study, Al-montmorillonite (Al-MM) catalysts exhibited higher catalytic efficiency than their gallium (Ga-MM) and zirconium (Zr-MM) counterparts. researchgate.net

| Catalyst | Propylene Oxide Conversion (%) | 1-Methoxy-2-propanol Selectivity (%) | Reference |

|---|---|---|---|

| Zr,Al-PILCs (varying Zr content) | Data varies with Zr content | Data varies with Zr content | researchgate.net |

| Al-MM | Higher efficiency | Higher efficiency | researchgate.net |

| Ga-MM | Lower efficiency than Al-MM | Lower efficiency than Al-MM | researchgate.net |

| Zr-MM | Lower efficiency than Al-MM | Lower efficiency than Al-MM | researchgate.net |

Homogeneous Catalysis Approaches

Homogeneous catalysts present an alternative to solid catalysts for the synthesis of 1-methoxy-2-propanol, offering high activity and selectivity under mild reaction conditions.

Ionic Liquid Catalysts (e.g., [N4444][Buty] IL)

Ionic liquids (ILs) have emerged as effective and recyclable homogeneous catalysts for the synthesis of propylene glycol methyl ether. jxnutaolab.com Among these, tetrabutylphosphonium (B1682233) butyrate (B1204436) ([P4444][Buty]) has demonstrated superior catalytic activity compared to other carboxylate ILs, achieving a nearly 94% yield of propylene glycol methyl ether under mild conditions. jxnutaolab.com This catalyst can be easily recovered and reused multiple times without a significant loss in activity or quantity. jxnutaolab.com

Another group of ionic liquids, those based on tetramethylguanidine (TMG), have also proven to be efficient catalysts. rsc.org For instance, using a TMG-based ionic liquid, 1-methoxy-2-propanol was produced with a yield of nearly 90% under much milder conditions than with many other catalysts. rsc.org These catalysts also exhibit excellent reusability. rsc.org

| Ionic Liquid Catalyst | Yield of Propylene Glycol Methyl Ether (%) | Key Advantages | Reference |

|---|---|---|---|

| [P4444][Buty] | ~94% | High activity, reusability | jxnutaolab.com |

| TMG-based ILs | ~90% | Mild reaction conditions, reusability | rsc.org |

The efficiency of ionic liquid-catalyzed synthesis of 1-methoxy-2-propanol can be significantly enhanced through process intensification using micro-tubular circulating reactors. Traditional stirred reactors often suffer from inadequate mass and heat transfer, leading to longer reaction times and lower reaction rates. researchgate.net

A study utilizing a micro-tubular circulating reactor for the synthesis of 1-methoxy-2-propanol with an ionic liquid catalyst, [N4444][Buty], demonstrated a significantly higher yield in a much shorter reaction time (20 minutes) compared to a conventional stirring reactor (180 minutes). researchgate.net This highlights the potential of microreactors to improve temperature control and accelerate reaction rates. researchgate.net

Racemic Catalyst Systems with Asymmetric Ligands

A notable approach for the selective synthesis of 1-methoxy-2-propanol involves the use of a racemic catalyst composed of an asymmetric polydentate (tetradentate) ligand complexed with a metal atom, where the complex possesses an approximately planar coordination geometry. google.com This method aims to improve upon the industrial standard, which often uses sodium hydroxide as a catalyst and results in a mixture of isomers. google.com

By reacting propylene oxide with methanol in the presence of such a racemic catalyst, a high selectivity for 1-methoxy-2-propanol can be achieved, exceeding 95% and in some cases even 98.1%. google.com The metal atom in the complex can be selected from a range of transition metals, including Cr(III) and Co(III). google.com This process offers a pathway to a purer product, minimizing the formation of the undesirable 2-methoxy-1-propanol isomer. google.com

Alternative Synthetic Pathways and Novel Reagents

Beyond the aforementioned methods, other catalytic systems have been explored for the synthesis of 1-methoxy-2-propanol. The reaction of propylene oxide with methanol is the most common industrial route, and various catalysts have been developed to enhance selectivity towards 1-methoxy-2-propanol. smolecule.com

Chemical Reactivity and Transformation Pathways of 1 Methoxy 2 Propanol

Reactions Involving the Alcohol Functionality

The hydroxyl group is the more reactive site of the 1-methoxy-2-propanol (B31579) molecule, undergoing typical alcohol reactions such as esterification and oxidation.

The secondary alcohol group of 1-methoxy-2-propanol can be oxidized to form a ketone, specifically methoxyacetone (B41198). chemicalbook.comcanada.ca This transformation is a significant industrial reaction.

The oxidation of 1-methoxy-2-propanol to methoxyacetone is often carried out in the liquid phase using air or other oxidizing agents in the presence of a catalyst. Platinum-based catalysts have been studied for this purpose. The reaction is influenced by several factors, including the choice of catalyst, support material, and reaction conditions.

Oxidation Reactions and Product Formation

Liquid-Phase Catalytic Oxidation to Methoxy-acetone

Catalyst Deactivation Mechanisms (Chemical vs. Oxygen Poisoning)

During the liquid-phase oxidation of 1-methoxy-2-propanol, the catalyst can undergo deactivation, leading to a decrease in its efficiency. Two primary deactivation mechanisms have been identified for platinum catalysts: chemical deactivation and oxygen poisoning.

Chemical Deactivation: This involves the strong adsorption of byproducts onto the catalyst surface. A polymeric carbonyl byproduct has been observed to form and subsequently decompose on the catalyst. The presence of a strong base or basic functional groups on the activated carbon support can contribute to this form of deactivation.

Oxygen Poisoning: This mechanism is due to the over-oxidation of the catalyst surface. The removal of the deactivating species in this case is facilitated by a sufficient supply of oxygen, which is in contrast to chemical deactivation.

Influence of Support Material and Electron-Withdrawing Groups on Oxidation

The material used to support the platinum catalyst plays a crucial role in the oxidation process. Studies have been conducted on both carbon and alumina (B75360) supports. The nature of the support can influence the deactivation behavior of the catalyst.

Furthermore, the presence of the electron-withdrawing α-methoxy group in 1-methoxy-2-propanol has a strong influence on the deactivation behavior of the catalyst when compared to the oxidation of simpler secondary alcohols like 2-propanol and 2-butanol.

The oxidation of 1-methoxy-2-propanol can also be achieved using high oxidation state metal complexes, such as ditelluratoargentate(III) in an alkaline medium. The kinetics of this redox reaction have been studied spectrophotometrically.

The reaction rate demonstrates a first-order dependence on the concentration of ditelluratoargentate(III) and a fractional order with respect to the concentration of 1-methoxy-2-propanol. The pseudo-first-order rate constant has been found to increase with an increasing concentration of hydroxide (B78521) ions (OH⁻) and decrease with an increasing concentration of H₄TeO₆²⁻. These observations suggest a plausible reaction mechanism that involves a two-electron transfer. No free radicals have been detected during this reaction, and a negative salt effect has been observed.

The proposed mechanism involves the formation of a complex between the 1-methoxy-2-propanol and the ditelluratoargentate(III) ion, which then undergoes a rate-determining step to form the products. The rate equations derived from this proposed mechanism are consistent with the experimental results. The activation parameters and the rate constants for the rate-determining step have also been calculated based on these kinetic studies.

Data Tables

Table 1: Investigated Oxidation Reactions of 1-Methoxy-2-propanol

| Oxidation Reaction Type | Oxidizing Agent | Catalyst/Reagent | Key Findings |

| Liquid-Phase Catalytic Oxidation | Air | Platinum on Carbon/Alumina | Formation of methoxyacetone; catalyst deactivation via chemical and oxygen poisoning mechanisms. |

| Redox Reaction | Ditelluratoargentate(III) | Alkaline Medium | First-order in oxidant, fractional order in substrate; rate influenced by OH⁻ and H₄TeO₆²⁻ concentrations. |

Redox Reaction Kinetics with High Oxidation State Metal Complexes (e.g., Ditelluratoargentate(III))

Reactions with Alkali Metals for Alcoholate Formation

As a typical alcohol, 1-methoxy-2-propanol reacts with active metals such as alkali metals (e.g., sodium, potassium). atamanchemicals.comnoaa.govsmolecule.com This reaction involves the deprotonation of the hydroxyl group, leading to the formation of a metal alcoholate (or alkoxide) and the liberation of flammable hydrogen gas. noaa.govchemicalbook.in This reactivity is a characteristic behavior of alcohols. noaa.govsmolecule.comchemicalbook.in

Acetal (B89532) Formation with Aldehydes

1-Methoxy-2-propanol can react with aldehydes in the presence of an acid catalyst to form acetals. atamanchemicals.comatamanchemicals.comsolventis.net This reaction is a standard method for protecting aldehyde functional groups in organic synthesis. acs.org The process typically occurs in two stages: first, the rapid and reversible formation of a hemiacetal, followed by a second, acid-catalyzed reaction with another molecule of the alcohol to form a stable acetal and a molecule of water. libretexts.org To drive the equilibrium towards the acetal, the water formed during the reaction is usually removed. libretexts.org

The general mechanism involves:

Protonation of the aldehyde's carbonyl oxygen by the acid catalyst. libretexts.orgyoutube.com

Nucleophilic attack by the alcohol (1-methoxy-2-propanol) on the activated carbonyl carbon to form a hemiacetal. youtube.commasterorganicchemistry.com

Protonation of the hemiacetal's hydroxyl group, which then leaves as a water molecule, forming a resonance-stabilized carbocation (an oxycarbenium ion). youtube.com

Attack by a second molecule of the alcohol on the carbocation. youtube.com

Deprotonation to yield the final acetal product. youtube.com

Polymerization Initiation with Isocyanates and Epoxides

The hydroxyl group of 1-methoxy-2-propanol can act as an initiator for the polymerization of certain monomers, specifically isocyanates and epoxides. atamanchemicals.comnoaa.govsmolecule.comatamanchemicals.com This is a common characteristic of alcohols. noaa.govchemicalbook.inatamanchemicals.com In these reactions, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate or the epoxide ring. This ring-opening (in the case of epoxides) or addition reaction creates a new, larger molecule that can subsequently react with further monomers, leading to the formation of a polymer chain.

Atmospheric Chemistry and Degradation Mechanisms of 1-Methoxy-2-propanol

When released into the atmosphere, 1-methoxy-2-propanol is subject to degradation, primarily through reactions with photochemically generated hydroxyl (OH) radicals. uwaterloo.canih.govscbt.com This reaction is the main loss process for the compound in the troposphere. researchgate.netoecd.org The atmospheric half-life of 1-methoxy-2-propanol is estimated to be on the order of hours to a few days. uwaterloo.canih.govoecd.org

The degradation process is initiated by the abstraction of a hydrogen atom by an OH radical. researchgate.net The primary points of attack are the hydrogen atoms bonded to carbon atoms adjacent to the oxygen atoms of the ether and alcohol groups. researchgate.net Following this initial abstraction, the resulting alkyl radical reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). researchgate.net In the presence of nitric oxide (NO), this peroxy radical is converted to an alkoxy radical (RO), which then undergoes further decomposition or isomerization. researchgate.netacs.org

Studies have identified several key products from the gas-phase reaction of OH radicals with 1-methoxy-2-propanol in the presence of NO. acs.org

Table 3: Major Products from the Atmospheric Degradation of 1-Methoxy-2-propanol

| Product | Molar Formation Yield | Reference |

|---|---|---|

| Methyl formate (B1220265) | 0.59 ± 0.05 | acs.org |

| Methoxyacetone | 0.39 ± 0.04 | acs.org |

| Acetaldehyde (B116499) | 0.56 ± 0.07 | acs.org |

This table is interactive. Click on the headers to sort.

The formation of these products can be explained by detailed reaction mechanisms involving the decomposition of the initially formed alkoxy radicals. acs.org The degradation of 1-methoxy-2-propanol in the atmosphere contributes to photochemical air pollution. acs.org

Gas-Phase Reactions with Hydroxyl Radicals (OH)

The dominant atmospheric loss process for 1-methoxy-2-propanol is its reaction with hydroxyl (OH) radicals. dss.go.th These reactions are a key component of its atmospheric degradation.

Identification and Quantification of Degradation Products (e.g., Methyl Formate, Methoxyacetone, Acetaldehyde)

Experimental studies have identified several key degradation products resulting from the gas-phase reaction of 1-methoxy-2-propanol with OH radicals. In the presence of nitrogen oxides (NOx), the primary products observed are methyl formate, methoxyacetone, and acetaldehyde. dss.go.thacs.org The molar formation yields for these products have been quantified in laboratory studies conducted at 298 ± 2 K and 740 Torr total pressure of air. dss.go.thacs.org

Table 1: Molar Formation Yields of Degradation Products from the Reaction of 1-Methoxy-2-propanol with OH Radicals

| Degradation Product | Molar Formation Yield |

| Methyl Formate | 0.59 ± 0.05 |

| Methoxyacetone | 0.39 ± 0.04 |

| Acetaldehyde | 0.56 ± 0.07 |

Source: Environmental Science & Technology dss.go.thacs.org

These yields indicate the proportion of the reacted 1-methoxy-2-propanol that is converted into each specific product.

Detailed Mechanistic Elucidation of Atmospheric Degradation Pathways

The atmospheric degradation of 1-methoxy-2-propanol is initiated by the abstraction of a hydrogen atom by an OH radical. researchgate.netresearchgate.net This can occur at different positions within the molecule, leading to the formation of various alkyl radicals. The primary point of attack by hydroxyl radicals is the hydrogen atom bonded to the carbon atoms adjacent to the oxygen atom in the ether group. researchgate.netresearchgate.net

Following the initial hydrogen abstraction, the resulting alkyl radicals react with molecular oxygen (O₂) to form peroxy radicals ([3M1P–O₂]•). researchgate.net In the presence of nitric oxide (NO), these peroxy radicals primarily react to produce nitrogen dioxide (NO₂) and alkoxy radicals ([3M1P–O]•). researchgate.net These alkoxy radicals are key intermediates that subsequently decompose to form the observed stable end-products.

The formation of methyl formate, methoxyacetone, and acetaldehyde can be explained through different decomposition pathways of the alkoxy radicals. dss.go.th These detailed mechanisms account for the majority of the observed reaction products. dss.go.th

Tropospheric Lifetime Estimation and Implications

The tropospheric lifetime of 1-methoxy-2-propanol is determined by its reaction rate with OH radicals. The estimated half-life of 1-methoxy-2-propanol in the atmosphere due to reaction with photochemically generated hydroxyl radicals is approximately 3.1 hours. oecd.org Another study estimates the half-life for the vapor-phase reaction with hydroxyl radicals to be 6.5 hours. nih.gov A calculated lifetime with respect to reaction with OH radicals, based on a 12-hour average daytime OH radical concentration, is 8.5 hours. researchgate.net This relatively short lifetime indicates that 1-methoxy-2-propanol is rapidly degraded in the atmosphere and is not persistent. researchgate.netoecd.org This rapid degradation suggests that its impact is more likely to be on a local or regional scale rather than contributing to long-range atmospheric phenomena. researchgate.net

Potential for Peroxide Formation with Atmospheric Oxygen

1-methoxy-2-propanol has the potential to form peroxides when exposed to atmospheric oxygen. atamanchemicals.comatamanchemicals.com This is a characteristic property of ethers. atamanchemicals.com The formation of peroxides can be catalyzed by light and heat. sigmaaldrich.com While the ether group in 1-methoxy-2-propanol is relatively unreactive in some aspects, its ability to form peroxides is a significant chemical transformation pathway. atamanchemicals.comchemicalbook.com It is important to note that the distillation of solvents like 1-methoxy-2-propanol can lead to the concentration of less volatile and potentially explosive peroxides in the residue. scbt.com

Advanced Analytical Characterization Techniques for 1 Methoxy 2 Propanol and Its Derivatives

Spectroscopic Methodologies

Spectroscopic techniques are pivotal in the analysis of 1-Methoxy-2-propanol (B31579), providing insights into its molecular structure, the catalysts used in its synthesis, and the dynamics of its reactions.

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring and Catalyst Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring of chemical reactions and for characterizing the properties of catalysts. irdg.org In the synthesis of 1-Methoxy-2-propanol from propylene (B89431) oxide and methanol (B129727), FTIR can track the consumption of reactants and the formation of the product. researchgate.net Studies have utilized in-situ FTIR to investigate the gas-phase reactions of 1-Methoxy-2-propanol with OH radicals, identifying reaction products such as methyl formate (B1220265), methoxyacetone (B41198), and acetaldehyde (B116499). dss.go.thacs.org

FTIR is also instrumental in characterizing heterogeneous catalysts used in the synthesis of glycol ethers. irdg.org For instance, it has been used to study the acid-base properties of Zr,Al-pillared clays (B1170129), which are effective catalysts for the production of 1-Methoxy-2-propanol, by using probe molecules like pyridine. researchgate.net The technique helps in understanding the interaction between adsorbed molecules and the catalyst surface, which is crucial for elucidating reaction mechanisms. irdg.org Infrared spectra of 1-methoxy-2-propanone, a related compound, have also been reported, providing valuable reference data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., 27Al MAS NMR for Catalysts)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules and for characterizing the structure of catalysts. researchgate.net 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in 1-Methoxy-2-propanol, confirming its molecular structure. chemicalbook.comhmdb.ca

In the context of catalysis, solid-state NMR, particularly Magic Angle Spinning (MAS) NMR, is highly effective. researchgate.net For catalysts used in the synthesis of 1-Methoxy-2-propanol, such as aluminosilicates, 27Al MAS NMR is employed to distinguish between different coordination environments of aluminum atoms (e.g., tetrahedral vs. octahedral), which can correlate with catalytic activity. researchgate.netresearchgate.net For example, 27Al MAS NMR has been used to characterize Al(III)-calix dss.go.tharene complexes grafted onto silica, revealing five-coordinate aluminum centers. pnas.org Such detailed structural information is vital for designing more efficient and selective catalysts. nih.gov

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy for Surface Site Analysis

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a specialized FTIR technique ideal for studying the surfaces of powdered samples, such as catalysts, with minimal sample preparation. swri.orgwikipedia.org It is particularly useful for analyzing non-transparent and highly absorbing materials. intertek.com

DRIFT spectroscopy allows for the in-situ analysis of catalyst surfaces under reaction conditions, providing insights into the nature of active sites and adsorbed intermediates. swri.orgresearchgate.net In the context of 1-Methoxy-2-propanol synthesis, DRIFT can be used to study the interaction of reactants with the catalyst surface, helping to elucidate reaction mechanisms. scielo.br For example, DRIFT studies on Mg-La catalysts have shown that methanol adsorbs as methoxy (B1213986) species on the catalyst surface. scielo.br This technique is crucial for understanding how catalyst surface chemistry influences reaction pathways and efficiency. swri.org

Chromatographic Separation Techniques

Chromatographic methods are essential for separating complex mixtures and quantifying the components, making them vital for product analysis and environmental monitoring of 1-Methoxy-2-propanol.

Gas Chromatography (GC) for Product Analysis and Environmental Monitoring

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a cornerstone technique for the analysis of volatile compounds like 1-Methoxy-2-propanol. ca.gov It is widely used to determine the purity of the final product and to quantify the presence of isomers and byproducts. sigmaaldrich.com The standard assay for 1-Methoxy-2-propanol often specifies a purity of ≥99.7% as determined by GC. sigmaaldrich.com

GC is also a critical tool for environmental monitoring and biological exposure studies. nih.gov An analytical method involving solvent extraction and GC-MS has been developed for the determination of free 1-Methoxy-2-propanol in urine, which is important for assessing occupational exposure. nih.gov This method is sensitive, with a detection limit of 1 µmol/l, and reproducible. nih.gov Furthermore, headspace GC has been presented as an alternative method for analyzing 1-Methoxy-2-propanol in urine, offering a lower limit of detection. researchgate.netresearchgate.net In studies of the atmospheric chemistry of 1-Methoxy-2-propanol, GC-FID and GC-MS are used to identify and quantify the reaction products formed from its reaction with OH radicals. dss.go.th

Table 1: Molar Formation Yields of Products from the Gas-Phase Reaction of OH Radicals with 1-Methoxy-2-propanol

| Product | Molar Formation Yield |

|---|---|

| Methyl Formate | 0.59 ± 0.05 |

| Methoxyacetone | 0.39 ± 0.04 |

| Acetaldehyde | 0.56 ± 0.07 |

Data from a study investigating the gas-phase reactions of the OH radical with 1-methoxy-2-propanol in the presence of NO at 298 ± 2 K and 740 Torr total pressure of air. acs.org

Mass Spectrometry Techniques

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the identification and quantification of compounds, as well as for elucidating their structure. When combined with chromatographic techniques like GC, it provides a highly specific and sensitive analytical method. epa.gov

In the analysis of 1-Methoxy-2-propanol, GC-MS is frequently employed for both product analysis and environmental or biological monitoring. dss.go.thnih.gov This combination allows for the confident identification of 1-Methoxy-2-propanol and its metabolites or degradation products by matching their mass spectra with those of authentic standards. dss.go.th For instance, in a study of the gas-phase reaction of 1-Methoxy-2-propanol, API-MS (Atmospheric Pressure Ionization Mass Spectrometry) and API-MS/MS were used to provide evidence for the formation of products like methyl formate and methoxyacetone. dss.go.th The development of new ionization techniques has expanded the role of mass spectrometry in analyzing a wide range of chemical compounds and complex mixtures. acs.org

Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS/MS) for Atmospheric Reaction Products

The atmospheric fate of 1-methoxy-2-propanol is of significant interest due to its widespread use as a solvent. dss.go.thatamankimya.com A pivotal technique for studying its atmospheric reactions is Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS/MS). This soft ionization method is ideal for identifying products formed from gas-phase reactions, such as those with hydroxyl (OH) radicals, which are prevalent in the troposphere. dss.go.thwikipedia.org

In a detailed study, the gas-phase reactions of 1-methoxy-2-propanol with OH radicals in the presence of nitric oxide (NO) were investigated using in-situ API-MS/MS, alongside other techniques like Fourier transform infrared spectroscopy (FTIR) and gas chromatography. The experiments were conducted at 298 K and 740 Torr total pressure of air. dss.go.th The positive ion mode of API-MS was utilized, where protonated water clusters, generated by a corona discharge, protonate the analyte molecules. dss.go.thwikipedia.org

The API-MS and API-MS/MS analyses provided robust evidence for the formation of several key products. The primary reaction products identified from the reaction of 1-methoxy-2-propanol were methyl formate, methoxyacetone, and acetaldehyde. dss.go.th The molar yields of these products were quantified, offering insight into the dominant atmospheric degradation pathways. dss.go.th Occasionally, water cluster ions of the product ions, in the form of [M+H+H₂O]⁺, were also observed. dss.go.th

Table 1: Molar Formation Yields of Atmospheric Reaction Products of 1-Methoxy-2-propanol with OH Radicals dss.go.th

| Product | Molar Formation Yield |

|---|---|

| Methyl Formate | 0.59 ± 0.05 |

| Methoxyacetone | 0.39 ± 0.04 |

| Acetaldehyde | 0.56 ± 0.07 |

This interactive table summarizes the quantified products from the gas-phase reaction of 1-methoxy-2-propanol.

Electron Ionization Mass Spectrometry for Molecular Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. nist.govaip.org For 1-methoxy-2-propanol, EI-MS reveals characteristic fragmentation pathways that are crucial for its identification.

The mass spectrum of 1-methoxy-2-propanol is available in the NIST Chemistry WebBook and shows a molecular ion peak ([M]⁺) at an m/z of 90, corresponding to its molecular weight. nist.govnist.gov However, the most abundant ion in the spectrum, the base peak, is observed at m/z 45.

A detailed investigation into the unimolecular metastable decomposition of 1-methoxy-2-propanol's molecular ions was conducted using mass-analyzed ion kinetic energy (MIKE) spectrometry and deuterium (B1214612) labeling. researchgate.net This study found that in the metastable time frame, the molecular ions almost exclusively decompose to ions at m/z 47, identified as protonated dimethyl ether ([CH₃O⁺(H)CH₃]), through the loss of a C₂H₃O radical. This process involves a double hydrogen atom transfer (DHT). researchgate.net The study further proposed that this occurs via key intermediate ion-molecule complexes. researchgate.net

The fragmentation pattern under standard EI conditions provides a fingerprint for 1-methoxy-2-propanol.

Table 2: Key Electron Ionization Mass Spectrum Fragments of 1-Methoxy-2-propanol nist.govdocbrown.info

| m/z | Proposed Ion Fragment | Relative Abundance |

|---|---|---|

| 90 | [CH₃CH(OH)CH₂OCH₃]⁺ (Molecular Ion) | Low |

| 59 | [CH₃CH(OH)CH₂]⁺ or [CH(OH)CH₂OCH₃]⁺ | Moderate |

| 45 | [CH₂OCH₃]⁺ | High (Base Peak) |

| 31 | [CH₂OH]⁺ | Moderate |

This interactive table presents the major mass-to-charge ratios and their corresponding fragments observed in the EI mass spectrum of 1-methoxy-2-propanol.

Hyphenated Techniques and Advanced Sampling Methods

Solid Phase Microextraction (SPME) Coupled with GC-MS

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and rapid sample preparation technique that is often coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile organic compounds in complex matrices. labrulez.commdpi.com This hyphenated technique has proven effective for the detection and quantification of 1-methoxy-2-propanol in various applications. labrulez.comresearchgate.netumpsa.edu.mymdpi.com

In the context of food packaging, SPME-GC-MS/MS has been employed to identify and quantify chemical migrants from paperboard. labrulez.com 1-Methoxy-2-propanol was included as a potential contaminant, and the method involved automated headspace SPME followed by GC-MS/MS analysis, allowing for sensitive detection. labrulez.com

Another application is in the analysis of volatile compounds in commercial products. For instance, SPME-GC-MS was used to identify the components of commercial swiftlet aromas. In some samples, a derivative of 1-methoxy-2-propanol, specifically 1-(2-methoxy-1-methylethoxy)-2-propanol, was identified as a major constituent, with relative percentages as high as 36.49% in one of the analyzed aromas. umpsa.edu.my

Furthermore, the optimization of HS-SPME/GC-MS methods has been explored for the analysis of volatile organic compounds (VOCs) in food products like olive oil. In a study on Cretan virgin olive oils, 1-methoxy-2-propanol was identified as one of the 92 VOCs profiled after a meticulous optimization of SPME parameters such as fiber type, extraction temperature, and time. mdpi.com The DVB/CAR/PDMS fiber is often selected for its high extraction efficiency for such compounds. mdpi.com

Table 3: Applications of SPME-GC-MS for the Analysis of 1-Methoxy-2-propanol and its Derivatives

| Application Area | Matrix | Compound Detected | Key Finding |

|---|---|---|---|

| Food Packaging | Paperboard | 1-Methoxy-2-propanol | Identified as a potential chemical migrant. labrulez.com |

| Commercial Products | Swiftlet Aroma | 1-(2-methoxy-1-methylethoxy)-2-propanol | Major volatile constituent in some aroma formulations. umpsa.edu.my |

| Food Analysis | Virgin Olive Oil | 1-Methoxy-2-propanol | Identified as a volatile organic compound contributing to the oil's profile. mdpi.com |

| Biological Monitoring | Urine | 1-Methoxy-2-propanol | HS-SPME is presented as an alternative to traditional methods for determining exposure. researchgate.net |

This interactive table showcases various applications where SPME-GC-MS is used to analyze 1-methoxy-2-propanol and related compounds in different matrices.

Environmental Chemistry and Biodegradation Studies of 1 Methoxy 2 Propanol

Aerobic Biodegradation in Aquatic Systems

1-Methoxy-2-propanol (B31579) is considered to be readily biodegradable under aerobic conditions in aquatic environments. oecd.orgscbt.com

Studies with Activated Sludge Inoculum

Activated sludge, a complex microbial community used in wastewater treatment, has been shown to effectively degrade 1-Methoxy-2-propanol. In studies using activated sludge from a municipal wastewater treatment plant, the sludge was pre-aerated to minimize residual dissolved organic carbon before being used as an inoculum. oecd.org Research has demonstrated high levels of biodegradation of 1-Methoxy-2-propanol in the presence of activated sludge. One study reported 90% degradation after 29 days using an adapted industrial inoculum. oecd.org Another study observed 96% aerobic biodegradation in sewage over a 28-day period. oecd.org A study compliant with OECD Guideline 301F, which assesses ready biodegradability, showed 99% removal based on dissolved organic carbon (DOC) after 28 days. oecd.org Similarly, an OECD 301C test, another method for assessing ready biodegradability, indicated 87% biodegradation based on Biochemical Oxygen Demand (BOD) over 28 days. oecd.org These findings collectively indicate that 1-Methoxy-2-propanol is efficiently removed in wastewater treatment facilities employing activated sludge processes.

Theoretical Biochemical Oxygen Demand (BOD) Assessments

The theoretical oxygen demand (ThOD) is the calculated amount of oxygen required to completely oxidize a chemical compound. For 1-Methoxy-2-propanol, the theoretical oxygen demand has been reported as 1.953 mg/mg. carlroth.com In a 20-day BOD test, 1-methoxy-2-propyl acetate (B1210297), a related compound that hydrolyzes to 1-Methoxy-2-propanol, showed a 61% theoretical oxygen demand, indicating its susceptibility to microbial degradation. nih.gov The high percentage of BOD achieved in various studies further supports the classification of 1-Methoxy-2-propanol as a readily biodegradable substance. oecd.org

Biodegradation in Terrestrial Environments (Soil Systems)

In soil environments, 1-Methoxy-2-propanol is also subject to microbial degradation, although its high mobility in soil can influence the extent of this process. uwaterloo.cacoleparmer.com

Microbial Degradation Pathways and Kinetics in Various Soil Types

The biodegradation of 1-Methoxy-2-propanol in soil is influenced by soil type and the microbial populations present. sigmaaldrich.com Studies have investigated its degradation in different soils, such as sandy loam and sand. oecd.orgnih.gov In one study, 1-methoxy-2-propyl acetate, which rapidly hydrolyzes to 1-Methoxy-2-propanol, had a dissipation time (DT50) of less than one day in all soil types tested under aerobic conditions. oecd.org In a Londo Sandy Loam with a microbial biomass of 9.9 x 10^6 bacteria per gram of soil, the resulting 1-Methoxy-2-propanol was extensively degraded to carbon dioxide. oecd.org In a Tappan Sandy Loam with 5.1 x 10^6 bacteria per gram, greater than 95% of the formed 1-Methoxy-2-propanol was removed within 6 days. oecd.org However, in sand with a lower microbial count (9.3 x 10^5 bacteria/gram), only 12% of the 1-Methoxy-2-propanol degraded within 12 days. oecd.org This highlights the critical role of microbial abundance and soil composition in the degradation kinetics. Because 1-Methoxy-2-propanol is highly mobile and prone to leaching into groundwater, the opportunity for biodegradation in the soil matrix may be limited in some scenarios. oecd.orguwaterloo.ca

The degradation of similar chemical structures in soil often involves microbial consortia, where different bacterial species work synergistically to break down the compound. nih.gov The initial steps in the degradation of aromatic compounds, a class to which components of industrial solvent mixtures may belong, often involve conversion to intermediates like catechol and protocatechuic acid, which are then further metabolized. mdpi.com While 1-Methoxy-2-propanol is not aromatic, the principle of microbial consortia and enzymatic pathways is relevant to its breakdown in complex soil environments.

Environmental Partitioning and Distribution Modeling (Fugacity-based)

Fugacity-based models are used to predict the environmental distribution of a chemical. These models suggest that if released into the environment, 1-Methoxy-2-propanol would predominantly partition to the water compartment. oecd.orgoecd.org

Soil-Water Interactions and Mobility

The interaction of 1-Methoxy-2-propanol with soil and its subsequent mobility are largely governed by its high miscibility in water. canada.ca This characteristic suggests that the compound is likely to be highly mobile in soil environments. fishersci.becharite.de When released into the soil, 1-Methoxy-2-propanol may leach into groundwater. uwaterloo.ca

Fugacity-based modeling predicts that 1-Methoxy-2-propanol will predominantly partition to water compartments, including surface and groundwater, with only negligible amounts expected to remain in soil and sediment. oecd.org The product is readily soluble in water, which contributes to its mobility within water systems and makes it highly mobile in soils. fishersci.be

The soil adsorption coefficient (Koc) for 1-Methoxy-2-propanol, estimated from its molecular structure, is low. coleparmer.com One estimation suggests a Koc value of 1. charite.de This low Koc value indicates a very high mobility in soil. charite.decoleparmer.com Another source estimates the Koc from molecular structure to be 0.21. coleparmer.com

The following table summarizes the soil partition coefficient (Koc) and predicted mobility of 1-Methoxy-2-propanol.

Table 1: Soil Partition Coefficient and Mobility of 1-Methoxy-2-propanol

| Parameter | Value | Mobility Prediction | Source |

|---|---|---|---|

| Estimated Koc | 1 | Very High | charite.de |

Bioconcentration Potential in Aquatic Organisms

The potential for 1-Methoxy-2-propanol to accumulate in aquatic organisms is considered to be low. fishersci.beoecd.orgsigmaaldrich.com This is supported by its low n-octanol/water partition coefficient (log Kow). carlroth.comdupont.com

Experimental data indicates a log Kow of less than 1 at 20°C and a pH of 6.8. sigmaaldrich.comcarlroth.com Another measurement places the log Pow at 0.37 at 20°C. dupont.com Based on these low log Pow values (below 3), the bioconcentration potential is considered low. dupont.com The substance is not expected to significantly accumulate in organisms. uwaterloo.cacarlroth.com

The bioconcentration factor (BCF) for 1-Methoxy-2-propanol has been estimated to be less than 100. uwaterloo.ca This low BCF value further suggests that the potential for bioconcentration in aquatic organisms is low. echemi.com

The following table presents the n-octanol/water partition coefficient and estimated bioconcentration factor for 1-Methoxy-2-propanol.

Applications in Advanced Chemical Systems and Materials Science

Role as a Chemical Building Block

1-Methoxy-2-propanol (B31579) is a key intermediate in the synthesis of other valuable chemicals. Its reactivity allows it to be a precursor for a range of products in different sectors of the chemical industry. atamanchemicals.comatamankimya.com

Precursor for Propylene (B89431) Glycol Methyl Ether Acetate (B1210297) (PGMEA) Synthesis

A primary application of 1-methoxy-2-propanol is as a chemical building block for the production of propylene glycol methyl ether acetate (PGMEA). atamanchemicals.comatamankimya.comatamanchemicals.com PGMEA is synthesized through the esterification of 1-methoxy-2-propanol with acetic acid. researchgate.net This reaction is often facilitated by an acidic catalyst. researchgate.net PGMEA is highly valued as a solvent in the manufacturing of semiconductors and display materials, as well as in paints, inks, and cleaning agents. researchgate.netatamanchemicals.com

The synthesis of PGMEA from 1-methoxy-2-propanol is a significant industrial process, addressing the demand for high-purity solvents in various technological applications. atamankimya.comatamanchemicals.comresearchgate.net

Reagent in Agrochemical Synthesis (e.g., Metolachlor)

In the field of agrochemicals, 1-methoxy-2-propanol is utilized as a reagent in the synthesis of herbicides, such as metolachlor (B1676510). atamanchemicals.comatamanchemicals.comottokemi.com Metolachlor is a widely used herbicide for controlling certain annual grasses and broadleaf weeds in crops. The synthesis of metolachlor involves the use of 1-methoxy-2-propanol as a key reactant, highlighting the compound's importance in agricultural chemistry. ottokemi.comfishersci.cacymitquimica.com

Reagent in Pharmaceutical and Fine Chemical Synthesis (e.g., Protein Kinase C Inhibitors)

The pharmaceutical and fine chemical industries also utilize 1-methoxy-2-propanol as a reagent in the synthesis of complex organic molecules. petrotejaratirsa.comresearchgate.net For instance, it is used in the synthesis of 2-amino-3-carboxy-4-phenylthiophenes, which are known to act as inhibitors of protein kinase C. atamanchemicals.comatamanchemicals.comottokemi.com These inhibitors are significant in biochemical research and have potential therapeutic applications. This application underscores the role of 1-methoxy-2-propanol in the development of specialized, high-value chemicals. fishersci.cacymitquimica.comfishersci.no

Solvent Applications in Advanced Formulations

The physical and chemical properties of 1-methoxy-2-propanol, such as its moderate evaporation rate, high water solubility, and ability to dissolve a wide range of substances, make it an excellent solvent in various advanced formulations. atamanchemicals.comsaiper.com

Advanced Coatings and Lacquer Chemistry

1-Methoxy-2-propanol is extensively used as a solvent in the formulation of paints, lacquers, and other coatings. atamanchemicals.competrotejaratirsa.comdhalopchemicals.com It provides good solvency for a wide variety of resins, including acrylics, epoxies, alkyds, polyesters, and nitrocellulose. petrotejaratirsa.comsaiper.com Its inclusion in coating formulations helps to improve flow, leveling, and gloss, while preventing blushing. atamanchemicals.com In water-based coatings, it acts as a coalescing agent, promoting the fusion of polymer particles during the drying process to form a continuous film. atamankimya.comatamanchemicals.com

The compound's ability to enhance the performance and appearance of coatings makes it a valuable component in both industrial and architectural paint and lacquer systems. petrotejaratirsa.comatamanchemicals.com

Printing Ink Formulations (e.g., Flexographic, Gravure Inks)

In the printing industry, 1-methoxy-2-propanol is a key solvent in the formulation of various inks, particularly for flexographic and gravure printing processes. atamanchemicals.competrotejaratirsa.comatamanchemicals.com It is used as a solvent for resins and dyes in both solvent-based and water-based ink systems. atamanchemicals.comsaiper.comlookchem.com Its controlled evaporation rate is crucial for regulating the drying time of inks on high-speed presses, which is essential for achieving sharp and clear prints. atamanchemicals.comdhalopchemicals.com Furthermore, it acts as a coupling agent in water-based inks, ensuring the stability and homogeneity of the formulation. atamanchemicals.comatamankimya.comatamanchemicals.com

The use of 1-methoxy-2-propanol in printing inks contributes to improved print quality and efficiency in high-volume printing operations. atamanchemicals.comdhalopchemicals.com

Electronic Industry Applications

PGMEA is a crucial solvent in the electronics industry, particularly in the fabrication of semiconductors and printed circuit boards (PCBs). atamanchemicals.comriverlandtrading.com Its high purity, often referred to as "electronic grade," is essential for these sensitive applications. ccp.com.tw

One of its primary roles is as a solvent for photoresists. atamanchemicals.comsigmaaldrich.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in microlithography for creating integrated circuits. PGMEA's controlled evaporation rate and excellent solvency for the polymer resins used in photoresist formulations ensure a uniform application and the formation of high-resolution patterns. allresist.comshaktichemicals.org It is the main solvent in many commercially available photoresists. allresist.commicrochemicals.com For instance, it is a primary solvent for SU-8, a commonly used epoxy-based negative photoresist in microfabrication. goldone-supplies.comelveflow.com

Beyond its role in photoresist application, PGMEA is also utilized for edge bead removal after the spin coating process, preventing the formation of thicker resist accumulations at the wafer's edge. microchemicals.comeastman.com Furthermore, it serves as a cleaning agent for degreasing and preparing the surfaces of electronic components and circuit boards, effectively removing contaminants without damaging the delicate circuitry. sxzorui.comriverlandtrading.comatamanchemicals.com In semiconductor cleanrooms, PGMEA can be one of the most prevalent airborne molecular contaminants due to its evaporation during these processes. atamanchemicals.comatamanchemicals.comlerochem.eu

Coupling Agents in Multi-component Systems

The unique molecular structure of PGMEA, containing both polar (ester) and non-polar (ether and alkyl) moieties, allows it to act as an effective coupling agent. chemicalbook.com A coupling agent functions to improve the compatibility and adhesion between different, often immiscible, components in a mixture. PGMEA's ability to dissolve or disperse a wide range of substances makes it valuable in creating stable and homogenous multi-component systems. chemicalbook.comlerochem.eu

Polymer Science and Microfluidic Device Fabrication

PGMEA plays a significant role in polymer science and is a key material in the fabrication of microfluidic devices, which are used for manipulating small volumes of fluids in miniaturized systems. sigmaaldrich.comnih.gov

Solvent for Polymers and Macromolecules

PGMEA exhibits strong solvency for a wide variety of polymers and macromolecules. echemi.com It is effective at dissolving many common coating polymers, including cellulose (B213188) acetate butyrate (B1204436), nitrocellulose, epoxy resins, acrylic copolymers, and phenoxy resins. lerochem.euatamanchemicals.com This broad solvency power makes it a preferred solvent in the formulation of high-performance coatings, inks, and adhesives where precise control over viscosity and drying characteristics is essential. atamanchemicals.comshaktichemicals.org Its ability to dissolve both polar and non-polar polymers contributes to its versatility in this field. chemicalbook.com

Role in Photoresist Development for Microfluidic Channels (via PGMEA)

The fabrication of microfluidic channels often relies on photolithography, where a photoresist is used to create a master mold. PGMEA is the developer of choice for many photoresists used in this process, such as SU-8 and TMMF. goldone-supplies.comupv.es After the photoresist is exposed to UV light through a mask, the unexposed or uncrosslinked regions of the resist are selectively removed by immersing the substrate in a PGMEA bath. goldone-supplies.comresearchgate.net This development step reveals the patterned microstructures, such as channels and wells, on the master mold. elveflow.com The quality of the development process, including the choice of developer and development time, is critical for achieving well-defined and high-resolution microfluidic features. mdpi.com

Solvent in Poly(dimethylsiloxane) (PDMS)-Based Microfluidic Device Fabrication

Poly(dimethylsiloxane) (PDMS) is a widely used material for fabricating microfluidic devices due to its optical transparency, biocompatibility, and flexibility. protocols.io The standard fabrication method involves casting PDMS against a master mold, which is often created using photolithography with photoresists like SU-8. researchgate.netflinders.edu.au PGMEA is integral to the creation of these master molds. sigmaaldrich.comillinois.edu After the SU-8 is patterned and developed with PGMEA, the resulting mold is used to cast the PDMS, which then solidifies to form the microfluidic chip with the desired channel network. researchgate.netpubcompare.ai

Investigations of Flow Characteristics in Microfluidic Systems

The behavior of fluids in the microscale channels of these devices is a critical area of study. Research into the flow characteristics within microfluidic systems often utilizes devices fabricated with the aid of PGMEA. For example, studies have characterized the steady-state flow rates and pressure-driven flow control in embedded microchannels, with dimensions ranging from 50 to 150 µm in width and around 18 µm in depth. csic.es These investigations have confirmed that the flow in such microchannels is typically laminar, with experimental results for the Reynolds number and friction factor aligning well with classical fluidic theory. csic.es The ability to precisely control and predict flow is essential for the various applications of microfluidic devices, from chemical analysis to cell biology. nih.govfluigent.com

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Computations for Reaction Kinetics and Mechanisms

Quantum chemical computations, based on the principles of quantum mechanics, are instrumental in elucidating the intricate details of chemical reactions. These calculations can determine the energies of molecules and transition states, providing a foundation for understanding reaction rates and mechanisms.

The atmospheric lifetime of a volatile organic compound is largely determined by its reaction rate with atmospheric oxidants, primarily the hydroxyl (•OH) radical. Quantum chemical calculations can be employed to predict these rate constants. For isobutyric acid, a component of Einecs 299-102-8, the rate constant for its vapor-phase reaction with photochemically-produced hydroxyl radicals has been a subject of study.

For triisononylamine (B12082405), a long-chain aliphatic amine, the atmospheric degradation would also be initiated by •OH radicals. The presence of numerous C-H bonds along the nonyl chains provides multiple sites for hydrogen abstraction. Quantum chemical calculations can help determine the branching ratios for these different reaction pathways. The general trend for aliphatic amines suggests that they are not persistent in the environment due to these rapid oxidation reactions.

Table 1: Theoretical Approaches to Atmospheric Degradation Rate Constant Calculation

| Computational Method | Description | Application to this compound Components |

| Density Functional Theory (DFT) | A method that uses the electron density to calculate the electronic structure of atoms, molecules, and solids. | Can be used to optimize the geometries of reactants, transition states, and products for the reaction of isobutyric acid and triisononylamine with •OH radicals. |

| Transition State Theory (TST) | A theory that describes the rates of elementary chemical reactions. It assumes a quasi-equilibrium between reactants and activated transition state complexes. | Can be used in conjunction with DFT to calculate the rate constants for the atmospheric degradation of the individual components. |

| Ab initio methods | A group of quantum chemistry methods that are based on first principles and do not include any empirical or semi-empirical parameters. | Can provide high-accuracy benchmark calculations for the reaction energies and barriers. |

The investigation of transition states is crucial for understanding the mechanism of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate and its structure provides insights into the bond-breaking and bond-forming processes. Quantum chemical calculations are the primary tool for locating and characterizing transition state structures.

For the atmospheric degradation of isobutyric acid, computational studies can model the transition state for the abstraction of a hydrogen atom by an •OH radical from either the carboxylic acid group or the alkyl backbone. The calculated energy of this transition state, relative to the reactants, gives the activation energy for the reaction, which is a key parameter in the rate constant calculation.

Similarly, for triisononylamine, the transition states for hydrogen abstraction from the various carbon atoms in the nonyl chains can be investigated. The relative energies of these transition states will determine the regioselectivity of the •OH radical attack. The formation of the salt between isobutyric acid and triisononylamine could potentially influence the energetics of these reactions due to electrostatic interactions, a factor that could be explored through dedicated computational studies on the 1:1 compound.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of processes such as solvation and the nature of intermolecular interactions over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that can be analyzed to extract macroscopic and microscopic properties.

For this compound, MD simulations can be used to model its behavior in different environments, such as in an aqueous solution. The simulations would reveal how water molecules arrange themselves around the isobutyrate anion and the triisononylammonium cation, providing a detailed picture of the solvation shells. The long alkyl chains of the triisononylamine component are expected to exhibit hydrophobic behavior, potentially leading to aggregation in aqueous environments.

The intermolecular interactions between the isobutyrate and triisononylammonium ions, as well as with solvent molecules, are dominated by electrostatic forces (ion-ion and ion-dipole) and van der Waals interactions. MD simulations can quantify the strength and dynamics of these interactions, including the hydrogen bonding between the carboxylate group of isobutyrate and water molecules. While specific MD studies on this compound are not available, simulations of similar long-chain amine salts and carboxylic acids in water can provide valuable analogous insights. ulisboa.pt

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are particularly useful for assessing the environmental fate of chemicals when experimental data is limited.

QSPR models can be developed to predict properties such as the soil adsorption coefficient (Koc), which is crucial for assessing the mobility of the compound in the environment. For carboxylic acids, QSPR models have been developed to predict their soil sorption behavior. nih.gov These models typically use molecular descriptors that capture the structural and electronic features of the molecules.

The applicability of existing (Q)SAR models to the 1:1 compound of isobutyric acid and triisononylamine would need to be carefully evaluated, as the ionic nature of the compound could influence its behavior in ways not fully captured by models developed for neutral organic compounds. A class-based approach, considering the properties of long-chain aliphatic amines and carboxylic acids, would be a reasonable starting point for a preliminary environmental fate assessment. canada.ca

Q & A

Q. How can researchers confirm the identity and purity of Einecs 299-102-8?

Methodological Answer:

- Characterization Techniques : Use nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm molecular structure. Compare spectral data with literature or certified reference materials .

- Purity Validation : Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) with ≥95% purity thresholds. Document retention times and peak integration ratios .

- Reproducibility : Follow protocols from peer-reviewed studies, ensuring solvent systems, column types, and detector settings are explicitly stated .

Q. What are the key physicochemical properties of this compound, and how can they be experimentally validated?

Methodological Answer:

- Properties to Measure : Solubility (in water/organic solvents), melting/boiling points, partition coefficients (logP), and stability under ambient conditions.

- Experimental Validation :

- Solubility : Use gravimetric analysis or UV-Vis spectroscopy after saturation .

- Thermal Stability : Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition thresholds .

- Hygroscopicity : Measure mass changes under controlled humidity using dynamic vapor sorption (DVS) .

Q. What synthetic routes are established for this compound, and how can their reproducibility be ensured?

Methodological Answer:

- Literature Review : Identify published protocols in databases like SciFinder or Reaxys, prioritizing methods with detailed reaction conditions (e.g., catalysts, temperatures) .

- Validation Steps :

- Replicate synthesis in triplicate, documenting yields, byproducts (via GC-MS), and purification steps (e.g., recrystallization solvents) .

- Cross-validate intermediates using spectroscopic techniques (e.g., NMR for functional groups) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the degradation pathways of this compound under varying environmental conditions?

Methodological Answer:

- Experimental Design :

- Stress Testing : Expose the compound to UV light, elevated temperatures (40–80°C), and acidic/alkaline conditions (pH 3–11). Monitor degradation kinetics via HPLC .

- Degradation Product Identification : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to isolate and characterize byproducts. Compare fragmentation patterns with spectral libraries .

- Statistical Validation : Apply kinetic models (e.g., zero/first-order) to degradation data. Use ANOVA to assess significance of environmental factors .

Q. How can contradictions between experimental data and literature findings on this compound be systematically resolved?

Methodological Answer:

- Root-Cause Analysis :

- Collaborative Verification : Share raw data with original authors or replicate experiments in independent labs .

Q. What strategies optimize analytical methods for detecting trace impurities in this compound?

Methodological Answer:

- Method Development :

- Sensitivity Enhancement : Use solid-phase extraction (SPE) for preconcentration. Optimize detector settings (e.g., MS ionization modes) .

- Selectivity Improvement : Employ orthogonal methods (e.g., GC-MS and LC-MS) to cross-verify impurities .

- Validation : Establish limits of detection (LOD) and quantification (LOQ) via calibration curves. Perform spike-and-recovery tests at 0.1–1% impurity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.